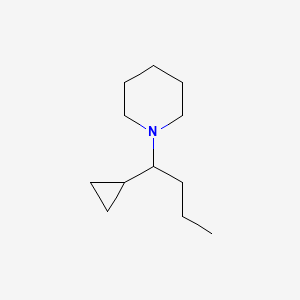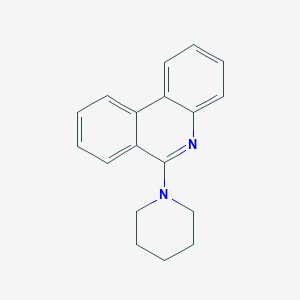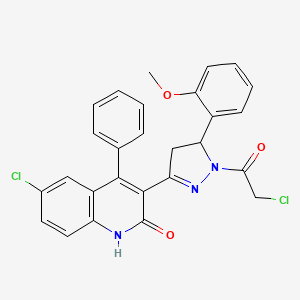![molecular formula C15H12OS B14126240 2-(3-Methoxyphenyl)benzo[b]thiophene](/img/structure/B14126240.png)
2-(3-Methoxyphenyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenyl)benzo[b]thiophene is a heterocyclic compound that contains both a benzene ring and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction. This method typically uses 2-iodothiophenol and phenylacetylene as starting materials, with palladium(II) acetate as the catalyst and triphenylphosphine as the ligand . The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures.
Another method involves the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. This reaction uses o-silylaryl triflates and alkynyl sulfides as starting materials, with the reaction proceeding through the formation of aryne intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Comparación Con Compuestos Similares
2-(3-Methoxyphenyl)benzo[b]thiophene can be compared with other similar compounds, such as:
Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis and breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory drug.
Sertaconazole: A benzothiophene-based antifungal agent.
These compounds share the benzothiophene core structure but differ in their substituents and specific biological activities
Propiedades
Fórmula molecular |
C15H12OS |
|---|---|
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3 |
Clave InChI |
XWUPDHFTQCWMDN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=CC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-(7-methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-yl)acetamide](/img/structure/B14126170.png)
![Ethanone, 1-[4-[(4-chlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-2-(2-propen-1-ylaMino)-](/img/structure/B14126176.png)
![7-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126177.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126185.png)
![5-[(3,5-Dimethylphenyl)amino]pentanoic acid](/img/structure/B14126194.png)

![2-((2-Methoxy-4-[(oxiran-2-yl)methoxy]phenoxy)methyl)oxirane](/img/structure/B14126205.png)




